Riodipine

Descripción

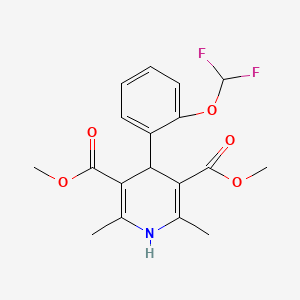

Structure

3D Structure

Propiedades

IUPAC Name |

dimethyl 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2NO5/c1-9-13(16(22)24-3)15(14(10(2)21-9)17(23)25-4)11-7-5-6-8-12(11)26-18(19)20/h5-8,15,18,21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVFIZVKGSPGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2OC(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046148 | |

| Record name | Riodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71653-63-9 | |

| Record name | Riodipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71653-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Riodipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071653639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIODIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W12VDB26LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Riodipine's Mechanism of Action on L-type Calcium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth experimental data specifically for Riodipine's interaction with L-type calcium channels is limited. This guide provides a comprehensive overview of the well-established mechanism of action for dihydropyridine (B1217469) (DHP) L-type calcium channel blockers, a class to which this compound belongs. Where available, specific data for this compound is presented. For broader quantitative context, data from other well-characterized dihydropyridines is included for comparative purposes.

Executive Summary

This compound is a dihydropyridine (DHP) derivative that functions as a selective blocker of L-type voltage-gated calcium channels (L-VGCCs).[1] Like other members of this class, its primary mechanism of action involves binding to the α1 subunit of the L-type calcium channel, leading to a conformational change that inhibits the influx of calcium ions into the cell. This action is state-dependent, with a higher affinity for the open and inactivated states of the channel, resulting in voltage- and use-dependent blockade. The reduction in intracellular calcium in vascular smooth muscle cells leads to vasodilation and a decrease in blood pressure. This technical guide outlines the molecular mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for characterization, and illustrates the relevant signaling pathways and experimental workflows.

Introduction to L-type Calcium Channels and Dihydropyridines

L-type voltage-gated calcium channels are heteromultimeric protein complexes crucial for regulating intracellular calcium concentration in response to membrane depolarization.[2] They are prominently expressed in cardiac muscle, smooth muscle, and neurons, where they play a key role in processes such as excitation-contraction coupling, hormone secretion, and gene expression.[3][4] The L-type calcium channel is composed of several subunits, with the α1 subunit forming the central ion-conducting pore and containing the binding sites for calcium channel blockers.[3]

Dihydropyridines are a class of organic molecules that are potent and selective blockers of L-type calcium channels. They bind to a specific receptor site on the α1 subunit, allosterically modulating the channel's function rather than physically occluding the pore. This interaction is highly dependent on the conformational state of the channel.

Core Mechanism of Action of this compound

As a dihydropyridine, this compound's mechanism of action is centered on its interaction with the L-type calcium channel, which can be broken down into the following key aspects:

Binding Site on the α1 Subunit

This compound, like other dihydropyridines, binds to a high-affinity site on the α1 subunit of the L-type calcium channel. This binding site is located at the interface between domains III and IV of the α1 subunit, specifically involving amino acid residues in the S5 and S6 transmembrane segments.

State-Dependent Binding

A hallmark of the dihydropyridine class is their state-dependent binding. They exhibit a significantly higher affinity for the open and inactivated states of the L-type calcium channel compared to the resting (closed) state. This means that this compound is more effective at blocking channels in cells that are actively being depolarized. This property contributes to the voltage- and use-dependence of the block.

-

Voltage-Dependence: The inhibitory effect of dihydropyridines is more pronounced at more depolarized membrane potentials, where the proportion of channels in the open and inactivated states is higher.

-

Use-Dependence (Frequency-Dependence): The degree of block increases with repetitive stimulation (i.e., a higher frequency of channel opening and closing).

Allosteric Modulation of Channel Gating

Upon binding, this compound does not physically block the pore of the L-type calcium channel. Instead, it acts as an allosteric modulator, inducing a conformational change in the channel protein. This conformational change stabilizes the channel in a non-conducting state, likely a modified inactivated state, thereby reducing the probability of the channel opening in response to depolarization. This leads to a decrease in the influx of calcium ions into the cell. In vascular smooth muscle, this reduction in intracellular calcium results in relaxation and vasodilation.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and provide a comparison with other well-characterized dihydropyridine L-type calcium channel blockers.

Table 1: Inhibitory Potency of this compound on L-type Calcium Channels

| Compound | Preparation | Assay | Parameter | Value | Reference |

| This compound | Isolated rat aortic ring | Inhibition of Ca2+-induced contraction | EC50 | 0.2 nM |

Table 2: Comparative Inhibitory Potency and Binding Affinity of Dihydropyridines

| Compound | Preparation | Assay | Parameter | Value | Reference |

| Nifedipine | Human small arteries | Inhibition of K+-induced contraction | pIC50 (-log IC50 M) | 7.78 | |

| Amlodipine | Human small arteries | Inhibition of K+-induced contraction | pIC50 (-log IC50 M) | 6.64 | |

| Nimodipine | Rat brain membranes | Radioligand binding ([3H]nimodipine) | Kd | 1.11 nM | |

| Isradipine | Rat vena cava smooth muscle cells | Radioligand binding ([3H]isradipine) | IC50 | 15.1 nM | |

| Cilnidipine | Rat aortic A7r5 cells | Patch-clamp (Ba2+ currents) | IC50 | 10 nM (after 10 min) |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of L-type calcium channel blockers like this compound.

Patch-Clamp Electrophysiology (Whole-Cell Configuration)

This protocol allows for the direct measurement of ion currents through L-type calcium channels in a single cell, providing detailed information on the effects of a compound on channel gating kinetics.

Objective: To determine the effect of this compound on the amplitude and kinetics of L-type calcium channel currents.

Materials:

-

Cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing the human CaV1.2 channel) or primary cells (e.g., vascular smooth muscle cells).

-

External solution (in mM): 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).

-

Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

This compound stock solution (e.g., in DMSO).

-

Patch-clamp amplifier, digitizer, and data acquisition software.

-

Micromanipulator and microscope.

-

Borosilicate glass capillaries for pipette fabrication.

Protocol:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve a sub-confluent density.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to establish the whole-cell recording configuration.

-

Voltage Clamp: Hold the cell at a holding potential of -80 mV to ensure channels are in the resting state.

-

Current Elicitation: Elicit L-type calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals (e.g., every 10 seconds). Barium (Ba²⁺) is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.

-

Baseline Recording: Record stable baseline currents for several minutes.

-

Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Data Acquisition: Record the changes in current amplitude and kinetics in the presence of this compound until a steady-state block is achieved.

-

Data Analysis: Analyze the data to determine the percentage of current inhibition, and to study the effects on activation, inactivation, and deactivation kinetics. Construct dose-response curves to calculate the IC50 value.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a compound for the dihydropyridine receptor on the L-type calcium channel.

Objective: To determine the binding affinity of this compound for the dihydropyridine binding site.

Materials:

-

Membrane preparation from a tissue or cell line rich in L-type calcium channels (e.g., rat brain cortex, skeletal muscle T-tubules).

-

Radiolabeled dihydropyridine (e.g., [+]-[³H]PN200-110 or [³H]nitrendipine).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and scintillation fluid.

Protocol:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled dihydropyridine, and varying concentrations of unlabeled this compound (or a reference compound).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of specific binding at each concentration of this compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled reference ligand). Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Imaging Assay

This cell-based assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.

Objective: To assess the functional inhibitory effect of this compound on L-type calcium channel-mediated calcium influx.

Materials:

-

Cells expressing L-type calcium channels.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Physiological salt solution (e.g., Hank's Balanced Salt Solution, HBSS).

-

High potassium solution (to depolarize the cells and open L-type calcium channels).

-

This compound stock solution.

-

Fluorescence plate reader or fluorescence microscope with imaging capabilities.

Protocol:

-

Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Incubate the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in physiological salt solution for a specified time (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the cells with physiological salt solution to remove excess extracellular dye.

-

Compound Incubation: Incubate the cells with various concentrations of this compound for a defined period.

-

Measurement of Calcium Influx: Use a fluorescence plate reader or microscope to measure the baseline fluorescence. Then, add a high potassium solution to depolarize the cells and activate the L-type calcium channels. Record the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Compare the fluorescence change in this compound-treated cells to that in untreated control cells. Calculate the percentage of inhibition of the calcium influx for each this compound concentration and determine the IC50 value.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used for its characterization.

Caption: Signaling pathway of L-type calcium channel inhibition by this compound.

Caption: Experimental workflow for patch-clamp electrophysiology.

Caption: Logical relationship of this compound's state-dependent binding.

Conclusion

This compound is a dihydropyridine L-type calcium channel blocker that exerts its therapeutic effect through a well-defined mechanism of action. By binding to the α1 subunit of the L-type calcium channel in a state-dependent manner, it allosterically modulates channel gating, leading to a reduction in calcium influx. This results in vasodilation and a lowering of blood pressure. The experimental protocols detailed in this guide provide a robust framework for the in-depth characterization of this compound and other dihydropyridine derivatives, enabling a thorough understanding of their pharmacological properties for research and drug development purposes. Further studies are warranted to elucidate the specific binding kinetics and quantitative effects of this compound on L-type calcium channel gating in various tissues.

References

Pharmacological Profile of Riodipine: A Dihydropyridine Calcium Channel Blocker

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Riodipine is a dihydropyridine (B1217469) calcium channel blocker, a class of drugs widely utilized in the management of cardiovascular diseases such as hypertension. As a member of the dihydropyridine family, this compound is anticipated to exhibit potent vasodilatory effects through the blockade of L-type calcium channels in vascular smooth muscle, leading to a reduction in peripheral resistance and blood pressure. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, drawing upon available data for the compound and its structural analogs. The document details its mechanism of action, potency, selectivity, and pharmacokinetic properties, alongside standardized experimental protocols for its characterization. While specific quantitative data for this compound is limited in publicly available literature, this guide establishes a robust framework for its preclinical and clinical evaluation based on the well-understood properties of the dihydropyridine class.

Introduction to this compound and Dihydropyridines

This compound is a 1,4-dihydropyridine (B1200194) derivative, a chemical class renowned for its potent calcium channel antagonistic activity.[1] Dihydropyridines selectively bind to and block L-type voltage-gated calcium channels, which are crucial for the regulation of vascular smooth muscle tone and cardiac function.[2] By inhibiting the influx of extracellular calcium into smooth muscle cells, these agents induce vasodilation, leading to a decrease in systemic blood pressure.[3] This class of drugs is a cornerstone in the treatment of hypertension and angina.[2]

Mechanism of Action

The primary mechanism of action of this compound, as a dihydropyridine, involves the blockade of L-type calcium channels (CaV1.2) in the plasma membrane of vascular smooth muscle cells. This action is voltage-dependent, with a higher affinity for channels in the depolarized or inactivated state.[4] The binding of this compound to the α1 subunit of the channel allosterically modulates its function, preventing the influx of calcium ions that is necessary for the initiation of muscle contraction. This leads to arterial vasodilation and a subsequent reduction in blood pressure.

Figure 1: Signaling pathway of this compound in vascular smooth muscle cells.

Quantitative Pharmacological Data

While specific binding affinity (Ki) and potency (IC50/EC50) values for this compound are not extensively reported in the public domain, a study on novel derivatives provides valuable insight. One such derivative, compound 7e, demonstrated a potent calcium channel inhibiting activity with an EC50 of 0.2 nM in an isolated rat aortic ring model. This suggests that this compound itself is likely a highly potent calcium channel blocker. For context, the potencies of other clinically used dihydropyridines are presented in the table below.

| Compound | Preparation | Potency (IC50/EC50) | Reference |

| This compound Derivative (7e) | Isolated Rat Aortic Ring | EC50: 0.2 nM | |

| Amlodipine | Depolarized Rat Aorta | IC50: 1.9 nM | |

| Felodipine (B1672334) | Spontaneously Hypertensive Rats (in vivo) | ED25 (i.v.): Potent | |

| Nifedipine | Rat Tail Artery | IC50: High nM range |

Table 1: Potency of this compound Derivative and Other Dihydropyridines

Selectivity Profile

Dihydropyridines are known for their vascular selectivity, exhibiting a greater affinity for calcium channels in smooth muscle compared to cardiac muscle. This selectivity is a key determinant of their therapeutic window, minimizing cardiodepressant effects at therapeutic doses. While the specific vascular-to-cardiac selectivity ratio for this compound has not been published, it is anticipated to align with other second-generation dihydropyridines, which generally show high vascular selectivity. Dihydropyridines primarily target L-type calcium channels, with less activity on other subtypes like T-type or N-type channels, although some newer agents show mixed L/T or L/N channel blockade.

Pharmacokinetic Profile

The metabolic fate of this compound has been investigated in humans, rats, and dogs. Following oral administration, approximately 50% of the dose is excreted in the urine, primarily within the first 24 hours. A portion of the drug is excreted more slowly, particularly in humans. The principal routes of biotransformation involve the oxidative aromatization of the dihydropyridine ring, followed by ester hydrolysis, O-dealkylation, and hydroxylation. Unchanged this compound accounts for less than 0.5% of the renally excreted dose in humans. The plasma protein binding of this compound is high, exceeding 90%.

| Parameter | Human | Rat | Dog |

| Urinary Excretion (24h) | ~50% of dose | ~50% of dose | ~50% of dose |

| Unchanged Drug in Urine | <0.5% | - | - |

| Plasma Protein Binding | >90% | >90% | >90% |

Table 2: Comparative Pharmacokinetic Parameters of this compound

Experimental Protocols

Radioligand Binding Assay for Calcium Channel Affinity

This protocol outlines a method to determine the binding affinity (Ki) of this compound for L-type calcium channels using a radiolabeled dihydropyridine, such as [³H]nitrendipine.

Figure 2: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., rat cerebral cortex) or cells expressing L-type calcium channels in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Binding Assay: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled dihydropyridine (e.g., [³H]nitrendipine) and a range of concentrations of this compound.

-

Incubation: Incubate the mixture at a specified temperature and duration to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiological Assessment of Calcium Channel Blockade

This protocol describes the use of the whole-cell patch-clamp technique to measure the effect of this compound on L-type calcium currents in isolated cells.

Figure 3: Workflow for an electrophysiology experiment.

Methodology:

-

Cell Preparation: Isolate single cells, such as ventricular myocytes or vascular smooth muscle cells, that endogenously express L-type calcium channels.

-

Patch-Clamp Recording: Using a glass micropipette, form a high-resistance seal with the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage Protocol: Clamp the cell membrane at a holding potential that allows for the activation of L-type calcium channels upon depolarization. Apply a series of depolarizing voltage steps to elicit calcium currents.

-

Drug Application: After recording stable baseline currents, perfuse the cell with solutions containing increasing concentrations of this compound.

-

Data Acquisition: Record the calcium currents in the presence of each concentration of this compound.

-

Data Analysis: Measure the peak current amplitude at each concentration and plot the percentage of inhibition against the drug concentration to determine the IC50 value.

In Vivo Antihypertensive Efficacy

Clinical Development and Therapeutic Potential

There is limited publicly available information regarding the clinical development of this compound. Clinical trials for dihydropyridines typically follow a phased approach:

-

Phase I: Evaluates safety, tolerability, and pharmacokinetics in healthy volunteers.

-

Phase II: Assesses efficacy and dose-ranging in patients with the target condition (e.g., hypertension).

-

Phase III: Confirms efficacy and safety in a larger patient population, often comparing the new drug to existing treatments.

-

Phase IV: Post-marketing studies to monitor long-term safety and efficacy.

Given the well-established efficacy and safety profile of the dihydropyridine class, this compound, if developed, would likely be positioned for the treatment of hypertension and potentially other cardiovascular conditions. Key considerations in its clinical development would include its duration of action, side-effect profile (e.g., peripheral edema, headache, flushing), and potential for drug-drug interactions.

Conclusion

This compound is a dihydropyridine calcium channel blocker with the potential for potent antihypertensive activity. Based on the pharmacological profile of its structural analogs and the well-characterized mechanism of action of its drug class, this compound is expected to be a highly effective vasodilator. While specific quantitative data on its potency and selectivity are not widely available, the provided experimental protocols offer a clear path for its comprehensive preclinical characterization. Further in vivo and clinical studies would be necessary to fully elucidate its therapeutic potential and safety profile for the management of cardiovascular diseases.

References

- 1. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of felodipine on blood pressure and vascular reactivity in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Psychiatric Adverse Events Associated With Dihydropyridine Calcium Channel Blockers: A Pharmacovigilance Study Based on FAERS Database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Prospective Randomized, Double-Blind, Multi-Center, Phase III Clinical Trial Evaluating the Efficacy and Safety of Olmesartan/Amlodipine plus Rosuvastatin Combination Treatment in Patients with Concomitant Hypertension and Dyslipidemia: A LEISURE Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Riodipine's Molecular Targets and Binding Sites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riodipine is a dihydropyridine (B1217469) derivative that acts as a calcium channel blocker, primarily targeting L-type calcium channels. This document provides a comprehensive overview of the molecular interactions of this compound, including its known targets, binding characteristics, and the downstream signaling pathways it modulates. While specific binding affinity data for this compound remains limited in publicly accessible literature, this guide synthesizes available information, including data on close structural analogs, to provide a detailed understanding of its mechanism of action. This paper also outlines relevant experimental protocols for studying dihydropyridine calcium channel blockers and presents visual representations of key pathways and workflows to facilitate comprehension.

Introduction

This compound is a member of the 1,4-dihydropyridine (B1200194) (DHP) class of calcium channel blockers, which are widely used in the management of cardiovascular diseases such as hypertension and angina. The therapeutic effects of DHPs are primarily mediated by their ability to inhibit the influx of extracellular calcium ions (Ca2+) into smooth muscle cells and cardiomyocytes through voltage-gated L-type calcium channels. This inhibition leads to vasodilation and a reduction in cardiac contractility. This guide delves into the specific molecular targets of this compound, the nature of its binding sites, and the consequential impact on cellular signaling.

Molecular Targets of this compound

The principal molecular target of this compound is the voltage-gated L-type calcium channel (LTCC) . These channels are heteromultimeric protein complexes composed of a central pore-forming α1 subunit and auxiliary α2δ, β, and γ subunits. The α1 subunit is the primary binding site for dihydropyridines.

While the primary target is the LTCC, some studies on dihydropyridine analogs suggest potential activity in preventing calcium overload in neuronal cells, hinting at possible neuroprotective applications.

Binding Sites and Molecular Interactions

The binding site for dihydropyridines, including this compound, is located on the α1 subunit of the L-type calcium channel. Extensive research on other DHPs has identified key regions within the α1 subunit that are critical for binding. These include the transmembrane segments IIIS5, IIIS6, and IVS6 . The binding is allosteric, meaning this compound does not directly occlude the channel pore but rather binds to a site distinct from the ion conduction pathway, inducing a conformational change that inhibits channel opening.

The precise amino acid residues that form the binding pocket for this compound have not been definitively identified. However, studies on other dihydropyridines suggest that interactions with specific residues in these transmembrane domains are crucial for high-affinity binding.

Quantitative Binding and Functional Data

| Compound | Assay Type | System | Parameter | Value |

| This compound Analog (7e) | Functional Inhibition | Isolated Rat Aortic Ring | EC50 | 0.2 nM |

| This compound Analog (4a) | Calcium Overload Prevention | SH-SY5Y Neuroblastoma Cells | IC50 | 39 µM |

Table 1: Quantitative data for this compound analogs.

The EC50 value of 0.2 nM for a close analog of this compound in a functional assay highlights the potent inhibitory effect on L-type calcium channels in vascular smooth muscle. The higher IC50 value for another analog in a neuroblastoma cell line suggests that the neuroprotective effects, if any, may occur at higher concentrations.

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the calcium signaling cascade. By blocking L-type calcium channels, this compound directly reduces the influx of Ca2+ into cells.

Figure 1. Primary signaling pathway of this compound in vascular smooth muscle cells.

Beyond its primary mechanism, the neuroprotective effects observed with some dihydropyridines suggest the modulation of other signaling pathways. For instance, the prevention of calcium overload could indirectly affect pathways sensitive to calcium dysregulation, such as those involved in apoptosis and excitotoxicity.

Experimental Protocols

The following are generalized protocols that can be adapted for the detailed characterization of this compound's interaction with its molecular targets.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of this compound for the L-type calcium channel.

Figure 2. Experimental workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize tissue rich in L-type calcium channels (e.g., rat cerebral cortex or heart) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled dihydropyridine (e.g., [³H]nitrendipine) and varying concentrations of unlabeled this compound.

-

Incubation: Allow the reaction to reach equilibrium at a defined temperature (e.g., 25°C).

-

Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assay (Isolated Tissue Bath)

This assay measures the functional effect of this compound on smooth muscle contraction.

Methodology:

-

Tissue Preparation: Isolate rat aortic rings and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Contraction: Induce contraction of the aortic rings with a depolarizing agent (e.g., high potassium solution).

-

Drug Application: Add cumulative concentrations of this compound to the organ bath and record the relaxation of the aortic rings.

-

Data Analysis: Plot the percentage of relaxation against the log concentration of this compound to determine the EC50 value.

Conclusion

This compound is a potent dihydropyridine calcium channel blocker that exerts its therapeutic effects through the inhibition of L-type calcium channels. While specific binding data for this compound itself is limited, evidence from its analogs suggests a high affinity for the dihydropyridine binding site on the α1 subunit of the channel. The primary downstream effect is a reduction in intracellular calcium levels, leading to vasodilation. Further research is warranted to fully elucidate the specific molecular interactions of this compound with its binding site and to explore any potential secondary signaling pathways, particularly in the context of neuroprotection. The experimental protocols outlined in this guide provide a framework for such future investigations.

In Vitro Characterization of Riodipine's Calcium Channel Blocking Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available in vitro pharmacological data for Riodipine is limited. This guide provides a comprehensive overview of the established in vitro methodologies for characterizing dihydropyridine (B1217469) (DHP) calcium channel blockers, utilizing data for a potent this compound derivative and the well-characterized DHP, amlodipine, as a representative example to illustrate the experimental protocols and expected quantitative outcomes.

Introduction

This compound is a dihydropyridine derivative that functions as a calcium channel blocker. This class of compounds is pivotal in cardiovascular therapeutics, primarily through their ability to inhibit L-type voltage-gated calcium channels (L-VGCCs). This inhibition reduces the influx of calcium ions into vascular smooth muscle and cardiac cells, leading to vasodilation and a subsequent decrease in blood pressure. This technical guide outlines the key in vitro assays and methodologies used to characterize the calcium channel blocking activity of this compound and similar dihydropyridine compounds.

Mechanism of Action: L-Type Calcium Channel Blockade

This compound, like other dihydropyridines, exhibits a state-dependent binding to the α1 subunit of the L-type calcium channel. The binding affinity is highest for the inactivated state of the channel, which is more prevalent at depolarized membrane potentials. This voltage-dependent interaction stabilizes the channel in a non-conducting conformation, thereby reducing the probability of channel opening upon membrane depolarization. The subsequent decrease in intracellular calcium concentration in vascular smooth muscle cells is the primary mechanism for vasodilation.

Downstream Signaling: Inhibition of Calcineurin-NFAT Pathway

In cardiac myocytes, the influx of calcium through L-type calcium channels is a critical step in the activation of the Calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1][2][3][4][5] Elevated intracellular calcium activates the phosphatase calcineurin, which dephosphorylates NFAT, leading to its translocation into the nucleus. Nuclear NFAT acts as a transcription factor, upregulating genes associated with pathological cardiac hypertrophy. By blocking calcium entry, this compound can attenuate the activation of this pathway, a key therapeutic target in preventing maladaptive cardiac remodeling.

References

- 1. Calcineurin/NFAT coupling participates in pathological, but not physiological, cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Parsing Good Versus Bad Signaling Pathways in the Heart Role of Calcineurin–Nuclear Factor of Activated T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Calcineurin-NFAT signaling regulates the cardiac hypertrophic response in coordination with the MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

Riodipine: A Technical Overview of its Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Riodipine (also known as Ryodipine and by the developmental code PP-1466) is a dihydropyridine (B1217469) derivative identified as a potent calcium channel blocker.[1] Early research into this molecule highlighted its potential as both an antihypertensive and anticonvulsant agent. This technical guide provides a comprehensive overview of the discovery and development history of this compound, synthesizing the available preclinical and pharmacokinetic data. Due to the limited publicly available information, this document also highlights the significant gaps in its development timeline, particularly the absence of clinical trial data, suggesting an early discontinuation of its development.

Introduction

This compound, chemically designated as 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-difluoromethoxyphenyl)-1,4-dihydropyridine, is a member of the dihydropyridine class of L-type calcium channel blockers.[2] This class of drugs has been pivotal in the management of cardiovascular diseases, particularly hypertension.[3] The initial scientific interest in this compound stemmed from its potential to offer therapeutic benefits in hypertension and epilepsy. This guide will detail the available scientific knowledge on this compound, from its synthesis to its early pharmacological evaluation.

Discovery and Synthesis

This compound was first described as a novel and effective antihypertensive agent in the scientific literature.[2] A method for its synthesis was developed, which also involved the isolation and identification of side products to ensure the purity of the final compound.[2] The structural identity and purity of this compound were established using various analytical techniques.

Experimental Protocols:

While the specific, detailed experimental protocol for the synthesis of this compound is not fully available in the public domain, the published research indicates the use of the following standard analytical methods for its characterization:

-

Thin Layer Chromatography (TLC): Used for monitoring the progress of the reaction and assessing the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): Employed for the quantitative analysis of this compound and its related substances.

-

Infrared Spectroscopy (IRS): Utilized to identify the functional groups present in the molecule.

-

Ultraviolet Spectroscopy (UVS): Used to determine the chromophoric system of the dihydropyridine ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed to elucidate the detailed molecular structure.

-

Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern of this compound.

Mechanism of Action

As a dihydropyridine derivative, this compound's primary mechanism of action is the blockade of L-type voltage-gated calcium channels. These channels are crucial for the influx of extracellular calcium into smooth muscle cells of the vasculature and into cardiomyocytes. By inhibiting this influx, this compound induces vasodilation, leading to a reduction in peripheral resistance and consequently, a lowering of blood pressure.

Signaling Pathway

The following diagram illustrates the general mechanism of action for dihydropyridine calcium channel blockers like this compound.

Caption: General mechanism of this compound as a dihydropyridine calcium channel blocker.

Preclinical Studies

Antihypertensive Activity

Anticonvulsant Activity

This compound demonstrated anticonvulsant properties in preclinical models. A study in mice using the maximal electroshock seizure test showed that this compound had a synergistic potentiation effect when combined with other antiepileptic drugs.

Experimental Protocols:

-

Maximal Electroshock Seizure (MES) Test in Mice: This is a standard preclinical model for generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or ear-clip electrodes to induce seizures. The endpoint is typically the abolition of the tonic hindlimb extension phase of the seizure.

Quantitative Data:

The following table summarizes the synergistic anticonvulsant effects of this compound in combination with other antiepileptic drugs.

| Combination Drug | Fold Decrease in Dose of Combination Drug |

| Sodium valproate | 30 |

| Diazepam | 15 |

| Carbamazepine | 10 |

| Phenytoin | 8 |

| Ethosuximide | 7 |

| Phenobarbital | 5 |

Note: The data indicates that in the presence of this compound, the required dose of the other anticonvulsant to achieve the same therapeutic effect was significantly reduced. Data on the monotherapy dose-response of this compound in this model is not available.

Pharmacokinetics and Metabolism

A study investigated the metabolic fate and pharmacokinetics of [14C]-labeled this compound (Ryosidine) in humans, rats, and dogs after oral administration.

Experimental Protocols:

-

Radiolabeled Drug Administration: [14C]Ryosidine was administered orally to human subjects (via capsule) and to rats and dogs (in solution).

-

Sample Collection and Analysis: Urine, feces, and plasma samples were collected at various time points. The concentration of total radioactivity and unchanged this compound was determined using appropriate analytical methods, likely liquid scintillation counting and chromatographic techniques.

-

Protein Binding Assay: In vitro plasma protein binding was determined.

Quantitative Data:

The following tables present the pharmacokinetic parameters of this compound in humans.

Table 1: Plasma Pharmacokinetics of this compound in Humans after a Single Oral Dose

| Parameter | Value |

| Peak Plasma Concentration (Cmax) of Total 14C | 0.41 µg equiv./ml |

| Time to Peak Plasma Concentration (Tmax) of Total 14C | 4 hours |

| Terminal Half-life (t1/2) of Total 14C | 28 hours |

| Half-life (t1/2) of Unchanged this compound | 80 minutes |

| Unchanged this compound as a Percentage of Plasma 14C | < 5% |

| In vitro Plasma Protein Binding | > 90% |

Table 2: Excretion of this compound and its Metabolites in Humans

| Route of Excretion | Percentage of Dose | Form of Excreted Drug |

| Urine | ~50% | Primarily metabolites |

| Feces | Not specified | Primarily unchanged drug (unabsorbed) |

| Renal (unchanged drug) | < 0.5% | Unchanged this compound |

Metabolism:

The primary routes of biotransformation of this compound across species involved:

-

Oxidative aromatization of the 1,4-dihydropyridine (B1200194) ring.

-

Ester hydrolysis.

-

O-dealkylation.

-

Hydroxylation of an α-methyl group followed by lactonization.

-

Glucuronidation.

Experimental Workflow

The following diagram outlines the general workflow for the pharmacokinetic study of this compound.

Caption: General workflow for the pharmacokinetic evaluation of this compound.

Clinical Development and Current Status

Despite promising early preclinical and pharmacokinetic data, there is no publicly available information on any clinical trials of this compound for either hypertension or epilepsy. The global R&D status of this compound is currently listed as unknown. This lack of information strongly suggests that the clinical development of this compound was likely discontinued (B1498344) at an early stage. The reasons for this discontinuation have not been publicly disclosed.

Conclusion

This compound is a dihydropyridine calcium channel blocker that showed initial promise as an antihypertensive and anticonvulsant agent. Its synthesis, basic mechanism of action, and early pharmacokinetic profile in humans and animals have been documented. However, a comprehensive understanding of its dose-dependent efficacy and safety in preclinical models is lacking in the public domain. Most notably, the absence of any clinical trial data indicates that its development was not pursued to advanced stages. Further research would be required to fully elucidate the therapeutic potential and limitations of this molecule.

References

Riodipine's Effects on Vascular Smooth Muscle Cells: A Technical Guide

Disclaimer: The term "Riodipine" did not yield specific results in the scientific literature. This document assumes the user may have intended to inquire about a dihydropyridine (B1217469) calcium channel blocker and will proceed by summarizing the effects of this class of drugs, with a focus on well-researched examples like Amlodipine (B1666008) and Nifedipine, on vascular smooth muscle cells.

This technical guide provides an in-depth overview of the mechanisms of action of dihydropyridine calcium channel blockers on vascular smooth muscle cells (VSMCs), intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: L-type Calcium Channel Blockade

Dihydropyridine calcium channel blockers (CCBs) are a class of drugs that primarily target L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][2] These channels are crucial for regulating the influx of extracellular calcium, a key event in the initiation of smooth muscle contraction.[2] The binding of dihydropyridines to these channels leads to their inhibition, preventing the influx of calcium ions into the cell.[1][2] This reduction in intracellular calcium concentration hinders the formation of the calcium-calmodulin complex, which in turn decreases the activity of myosin light chain kinase and leads to vasodilation.

The inhibitory action of these drugs is both voltage- and use-dependent. This means their efficacy is enhanced when the vascular smooth muscle cells are more depolarized or when the calcium channels are frequently activated. For instance, amlodipine's potency is increased at more depolarized holding potentials, and its inhibitory effect is more pronounced with frequent stimulation of calcium channel currents.

Pleiotropic Effects Beyond Calcium Channel Blockade

Recent research has revealed that the effects of dihydropyridines on VSMCs are not limited to L-type calcium channel blockade. These compounds exhibit a range of pleiotropic effects that contribute to their therapeutic benefits.

Modulation of Intracellular Calcium Mobilization

Some dihydropyridines, such as amlodipine, can influence the release of calcium from intracellular stores like the sarcoplasmic reticulum. Studies have shown that amlodipine can reduce calcium mobilization stimulated by agents like thrombin and thapsigargin, an effect not observed with other dihydropyridines like isradipine.

Regulation of Gene Expression and Cellular Phenotype

Amlodipine has been demonstrated to induce the expression of miR-21 in vascular smooth muscle cells. This effect is mediated through the activation of the Akt2/Sp1 signaling pathway. Activated Akt2 promotes the nuclear translocation of the transcription factor Sp1, which then binds to the promoter of miR-21, leading to its overexpression. This pathway is implicated in the regulation of VSMC phenotype conversion and may contribute to the cardioprotective effects of amlodipine.

Anti-proliferative and Antioxidant Effects

Nifedipine has been shown to inhibit the proliferation of vascular smooth muscle cells and the production of reactive oxygen species (ROS). This is achieved through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. Nifedipine activates LKB1, an upstream kinase of AMPK, leading to the suppression of VSMC proliferation and ROS production. This anti-proliferative effect is also associated with a G0/G1 cell cycle arrest.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of dihydropyridines on vascular smooth muscle cells.

| Drug | Parameter | Value | Cell Type | Reference |

| Amlodipine | Inhibition of Ca2+ mobilization (thrombin-stimulated) | Dose-dependent reduction | Human VSMCs | |

| Amlodipine | Inhibition of Ca2+ influx (bFGF-stimulated) | Reduced | Human VSMCs | |

| Amlodipine | Inhibition of ERK 1/2 activation (bFGF-stimulated) | Reduced | Human VSMCs | |

| Nifedipine | Inhibition of VSMC proliferation (FBS-stimulated) | Dose-dependent | Rat Aortic VSMCs | |

| Nifedipine | Inhibition of ROS production (FBS-stimulated) | Dose-dependent | Rat Aortic VSMCs | |

| Felodipine | Reduction of K+ contractions (30 mM K+) | 39% at 1 nM, 88% at 10 nM | Rat Caudal Artery |

Experimental Protocols

Whole-Cell Voltage Clamp for Calcium Channel Currents

Objective: To measure the effect of dihydropyridines on L-type calcium channel currents in isolated vascular smooth muscle cells.

Methodology:

-

Isolate single vascular smooth muscle cells from arterial tissue (e.g., rabbit ear artery) using enzymatic digestion.

-

Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an appropriate intracellular solution.

-

Maintain the cell in a bath solution containing blockers of other ion channels to isolate calcium currents.

-

Apply a series of voltage steps to elicit calcium channel currents.

-

Record baseline currents and then perfuse the bath with a solution containing the dihydropyridine of interest at various concentrations.

-

Measure the inhibition of the calcium current at each concentration to determine the dose-response relationship.

-

Analyze the voltage-dependence of the block by applying the drug at different holding potentials.

Measurement of Intracellular Calcium Concentration

Objective: To assess the effect of dihydropyridines on intracellular calcium levels in response to various stimuli.

Methodology:

-

Culture vascular smooth muscle cells on glass coverslips.

-

Load the cells with a fluorescent calcium indicator dye, such as Fura-2 AM.

-

Mount the coverslip on a perfusion chamber on the stage of an inverted fluorescence microscope.

-

Excite the dye at appropriate wavelengths and measure the ratio of emitted fluorescence to determine the intracellular calcium concentration.

-

Establish a baseline calcium level and then stimulate the cells with an agonist (e.g., thrombin, bFGF) in the presence or absence of the dihydropyridine.

-

Record the changes in intracellular calcium concentration over time.

Western Blotting for Signaling Protein Activation

Objective: To determine the effect of dihydropyridines on the activation of key signaling proteins (e.g., Akt, ERK, AMPK).

Methodology:

-

Culture vascular smooth muscle cells and treat them with the dihydropyridine for a specified time.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated (activated) and total forms of the target proteins.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations of Signaling Pathways and Workflows

References

The Cellular and Molecular Effects of Riodipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riodipine is a dihydropyridine (B1217469) calcium channel blocker primarily utilized for its antihypertensive properties.[1][2] Like other members of the dihydropyridine class, its principal mechanism of action involves the inhibition of L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.[3] This technical guide provides a comprehensive overview of the known and inferred cellular and molecular effects of this compound. Due to a scarcity of publicly available research focused specifically on this compound, this document synthesizes direct findings with extrapolated data from pharmacologically similar dihydropyridine calcium channel blockers, such as amlodipine (B1666008) and nifedipine (B1678770). This guide covers the mechanism of action, effects on ion channels, intracellular signaling pathways, and gene expression, supplemented with quantitative data, detailed experimental protocols, and visualizations of key pathways.

Core Mechanism of Action: L-Type Calcium Channel Blockade

This compound, as a dihydropyridine derivative, selectively targets voltage-gated L-type calcium channels (Cav1.2) located in the plasma membrane of vascular smooth muscle cells.[3][4] These channels are crucial for regulating the influx of extracellular calcium ions, a key step in initiating muscle contraction.

The binding of this compound to the L-type calcium channel is thought to occur at a specific receptor site on the α1 subunit, the main pore-forming unit of the channel. This interaction is allosteric, meaning it induces a conformational change in the channel protein that stabilizes it in an inactivated state. This stabilization prevents the channel from opening in response to membrane depolarization, thereby inhibiting the influx of calcium into the cell. The reduced intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, ultimately leading to the relaxation of vascular smooth muscle. This vasodilation of peripheral arterioles is the primary mechanism behind this compound's antihypertensive effect.

Quantitative Data

Quantitative data on the specific molecular interactions of this compound are limited. The following table summarizes available pharmacokinetic data for this compound and comparative cellular effects extrapolated from other dihydropyridines.

| Parameter | Value | Species/System | Notes |

| This compound Pharmacokinetics | |||

| Peak Plasma Concentration (Total 14C) | 0.41 µg equiv./ml | Human | Following oral administration of [14C]ryosidine. |

| Time to Peak Plasma Concentration | 4 hours | Human | |

| Terminal Half-life (Total 14C) | 28 hours | Human | |

| Half-life (Unchanged this compound) | 80 minutes | Human | Unchanged drug detected in plasma for only 2-6 hours. |

| Plasma Protein Binding | >90% | Human (in vitro) | |

| Comparative Dihydropyridine Cellular Effects | |||

| Nimodipine (B1678889) IC50 (TMEM16A inhibition) | ~5 µM | Cell-based fluorescence-quenching assay | Demonstrates potential for effects on other ion channels. |

| SQ 32,547 IC50 (inhibition of K+-induced contraction) | 5.5 nM | Rat Aorta | |

| SQ 32,926 IC50 (inhibition of K+-induced contraction) | 8.1 nM | Rat Aorta | |

| Amlodipine Inhibition of DNA Synthesis ([3H]-TdR binding) | 50.5% reduction | Spontaneously Hypertensive Rat Vascular Smooth Muscle Cells | Compared to Neuropeptide Y-treated group. |

| Amlodipine Inhibition of Protein Synthesis ([3H]-Leucine binding) | 56.2% reduction | Spontaneously Hypertensive Rat Vascular Smooth Muscle Cells | Compared to Neuropeptide Y-treated group. |

Effects on Ion Channels Beyond L-Type Calcium Channels

While the primary target of this compound is the L-type calcium channel, research on other dihydropyridines suggests potential interactions with other ion channels, which may contribute to their overall cellular effects and side-effect profiles. For instance, nimodipine has been shown to inhibit Ca2+-activated Cl- channels (CaCCs), specifically TMEM16A, in a concentration-dependent manner. This suggests that dihydropyridines may have a broader range of ion channel modulating activities than previously understood.

Intracellular Signaling Pathways

The inhibition of calcium influx by this compound has downstream consequences on various intracellular signaling pathways. By reducing intracellular calcium levels, this compound can indirectly influence calcium-dependent signaling cascades.

Furthermore, studies on other dihydropyridines, such as nifedipine and amlodipine, have revealed effects on signaling pathways independent of their calcium channel blocking activity. For example, nifedipine has been shown to activate the LKB1-AMP-activated protein kinase (AMPK) signaling pathway in vascular smooth muscle cells, which in turn suppresses cell proliferation and the production of reactive oxygen species (ROS). Amlodipine has been observed to reduce Ca2+ mobilization from internal stores and inhibit the activation of the p42/p44 mitogen-activated protein kinase (ERK 1/2) pathway in response to certain growth factors. It is plausible that this compound shares some of these effects.

References

Riodipine Structure-Activity Relationship (SAR) Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Riodipine, a dihydropyridine-based L-type calcium channel blocker. This document details the quantitative effects of structural modifications on its biological activity, outlines the experimental methodologies used for these evaluations, and illustrates key concepts through diagrams.

Core Structure and Mechanism of Action

This compound, chemically known as dimethyl 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is a member of the dihydropyridine (B1217469) class of calcium channel blockers.[1] Like other drugs in this class, its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels, which are crucial for the regulation of intracellular calcium concentration in vascular smooth muscle cells.[2][3][4] By blocking the influx of calcium, this compound induces vasodilation, leading to a decrease in blood pressure.

The core structure of this compound, a 1,4-dihydropyridine (B1200194) ring, is the essential pharmacophore for its calcium channel blocking activity. SAR studies on this compound and its analogs primarily focus on modifications at the C3, C4, and C5 positions of this ring to investigate the impact on potency and selectivity.

Quantitative Structure-Activity Relationship Data

The following table summarizes the quantitative data from a key study by Vilskersts et al. (2012), which investigated a series of this compound derivatives.[5] The study evaluated the calcium channel blocking activity using an isolated rat aortic ring model (EC50 values) and the calcium overload preventing activity in SH-SY5Y neuroblastoma cells via a fluorescence-based calcium assay (IC50 values).

| Compound ID | R (Modification at C3/C5) | 4-Aryl Substituent | Calcium Channel Blocking Activity (EC50, nM) [Isolated Rat Aortic Ring] | Calcium Overload Preventing Activity (IC50, µM) [SH-SY5Y Cells] |

| This compound | -COOCH3 (at C3 and C5) | 2-(OCHF2)phenyl | Not explicitly reported in this study | Not explicitly reported in this study |

| 4a | -COOCH3 (at C3 and C5) | 2-Cl-phenyl | 39 | Not reported |

| 7a | Asymmetric: -COOCH3 (C3), -COOCH2CH2N(CH3)2 (C5) | 2-(OCHF2)phenyl | Substantial activity (exact value not in abstract) | Substantial activity (exact value not in abstract) |

| 7e | Asymmetric: -COOCH3 (C3), -COOCH2CH2OCH3 (C5) | 2-Cl-phenyl | 0.2 | Not reported |

Note: This table is populated with data available in the abstract of the primary source. A full analysis of the publication would be required to complete the structural details and corresponding activity values for all synthesized compounds.

Experimental Protocols

The evaluation of this compound and its analogs typically involves the following key experimental methodologies:

Isolated Rat Aortic Ring Assay for Vasodilatory Activity

This ex vivo assay is a standard method for assessing the vasorelaxant effects of compounds on vascular smooth muscle.

Objective: To determine the concentration-dependent vasodilatory effect of this compound analogs by measuring the relaxation of pre-contracted rat aortic rings.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11)

-

Potassium chloride (KCl) for inducing contraction

-

Test compounds (this compound and its analogs)

-

Organ bath system with isometric force transducers

Procedure:

-

Tissue Preparation: The thoracic aorta is excised from a euthanized rat and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of approximately 3-4 mm in width.

-

Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are contracted by adding a high concentration of KCl (e.g., 60 mM) to the organ bath.

-

Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the bath. The relaxation response is recorded as a percentage of the maximal contraction induced by KCl.

-

Data Analysis: The concentration-response curves are plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated for each analog.

Fluorescence-Based Calcium Assay in SH-SY5Y Cells

This in vitro assay measures the ability of compounds to prevent calcium influx into neuronal cells, providing insights into their neuroprotective potential.

Objective: To quantify the inhibitory effect of this compound analogs on calcium influx in SH-SY5Y human neuroblastoma cells.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Cell culture medium (e.g., DMEM/F12)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Potassium chloride (KCl) or another depolarizing agent to induce calcium influx

-

Test compounds (this compound and its analogs)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Cell Culture and Plating: SH-SY5Y cells are cultured under standard conditions and seeded into 96-well plates.

-

Dye Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in a physiological buffer for a specific duration, allowing the dye to enter the cells.

-

Compound Incubation: The cells are then incubated with varying concentrations of the test compounds.

-

Induction of Calcium Influx: A depolarizing stimulus, such as a high concentration of KCl, is added to the wells to open voltage-gated calcium channels and induce calcium influx.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader before and after the addition of the stimulus. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: The inhibitory effect of the compounds is calculated as the percentage reduction in the fluorescence signal compared to control wells (without the test compound). The IC50 value (the concentration of the compound that causes 50% inhibition of the calcium influx) is determined.

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism of action and the experimental workflows.

Caption: Signaling pathway of this compound's calcium channel blockade.

Caption: Experimental workflow for the isolated rat aortic ring assay.

Caption: Logical relationship in this compound SAR studies.

Conclusion

The structure-activity relationship of this compound and its analogs is a critical area of research for the development of new and improved calcium channel blockers. The quantitative data obtained from assays such as the isolated rat aortic ring and cellular calcium imaging provide valuable insights into how modifications to the dihydropyridine scaffold affect biological activity. Future studies will likely focus on further optimizing the substitutions at the C3, C4, and C5 positions to enhance potency, selectivity, and pharmacokinetic properties. This technical guide serves as a foundational resource for professionals engaged in the discovery and development of novel cardiovascular drugs.

References

- 1. This compound | C18H19F2NO5 | CID 68909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists [ouci.dntb.gov.ua]

- 4. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Riodipine Solution Preparation in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riodipine is a dihydropyridine (B1217469) calcium channel blocker utilized in cardiovascular research.[1] As a member of the '-dipine' class of drugs, its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels, leading to vasodilation.[1][2] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for the preparation of this compound solutions and its application in common in vitro functional assays.

Physicochemical and Solubility Data of this compound

| Property | Value/Information | Source |

| IUPAC Name | dimethyl 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dhydropyridine-3,5-dicarboxylate | [3] |

| Molecular Formula | C18H19F2NO5 | [3] |

| Molecular Weight | 367.35 g/mol | |

| Appearance | Crystalline solid | Assumed based on similar compounds |

| Storage (Powder) | -20°C for up to 3 years | |

| Storage (in Solvent) | -80°C for up to 2 years | |

| Aqueous Solubility | Sparingly soluble or insoluble (<1 mg/mL) | |

| Solubility in Organic Solvents | DMSO: Expected to be soluble. Amlodipine: ~82 mg/mL (200.54 mM). Nicardipine: 95 mg/mL (198.11 mM). | |

| Ethanol: Expected to be soluble. Amlodipine: ~82 mg/mL. | ||

| DMF: Expected to be soluble. Amlodipine: ~20 mg/mL. |

Experimental Protocols

Preparation of this compound Stock Solution

Given its poor aqueous solubility, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is recommended due to the high solubility of other dihydropyridine calcium channel blockers in this solvent.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

-

Calculation Example for a 10 mM Stock Solution:

-

Molecular Weight of this compound = 367.35 g/mol

-

To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 367.35 g/mol * 1 mol/1000 mmol = 0.0036735 g = 3.6735 mg of this compound.

-

Add 1 mL of DMSO to 3.6735 mg of this compound.

-

-

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 2 years).

Preparation of Working Solutions

For in vitro assays, the this compound stock solution must be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.

Procedure:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in the assay buffer or cell culture medium to achieve the desired final concentrations.

-

Mixing: Gently mix the working solutions by pipetting or inverting the tubes.

-

Immediate Use: It is recommended to use the freshly prepared working solutions immediately. Do not store aqueous working solutions for extended periods.

In Vitro Assay Protocols

Calcium Influx Assay Using a Fluorescent Indicator

This protocol describes a high-throughput method to assess the inhibitory effect of this compound on L-type calcium channels using a fluorescent calcium indicator in a cell line expressing these channels.

Materials:

-

Cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing the channel subunits)

-

Black, clear-bottom 384-well plates

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127 (for dye loading)

-

Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

Potassium chloride (KCl) solution for depolarization

-

This compound working solutions

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR)

Procedure:

-

Cell Plating: Seed the cells into black, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.

-

Dye Loading: Prepare a dye loading solution containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Add the dye loading solution to each well and incubate for 1 hour at 37°C, protected from light.

-

Compound Addition: Add the this compound working solutions at various concentrations to the respective wells. Include vehicle control (DMSO) and positive control (a known L-type calcium channel blocker) wells.

-

Depolarization and Measurement: Use a fluorescence plate reader to measure baseline fluorescence. Then, add a depolarizing stimulus, such as a high concentration of KCl (e.g., 50 mM final concentration), to all wells to open the voltage-gated calcium channels.

-

Data Acquisition: Immediately after adding the depolarizing agent, measure the fluorescence intensity over time to monitor the influx of calcium.

-

Data Analysis: The inhibitory effect of this compound is determined by the reduction in the fluorescence signal in the presence of the compound compared to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the this compound concentration.

Ex Vivo Aortic Ring Contraction Assay

This assay evaluates the vasorelaxant properties of this compound on isolated aortic rings pre-contracted with a vasoconstrictor.

Materials:

-

Thoracic aorta from a suitable animal model (e.g., rat or mouse)

-

Krebs-Henseleit solution

-

Potassium chloride (KCl)

-

Phenylephrine or other vasoconstrictor

-

This compound working solutions

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Aortic Ring Preparation: Isolate the thoracic aorta and place it in cold Krebs-Henseleit solution. Carefully remove adhering connective and fatty tissues. Cut the aorta into rings of approximately 1-2 mm in width.

-

Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Equilibration: Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with solution changes every 15-20 minutes.

-

Viability Check: Test the viability of the aortic rings by inducing contraction with a high concentration of KCl (e.g., 60-80 mM).

-

Pre-contraction: After washing out the KCl, induce a submaximal contraction with a vasoconstrictor like phenylephrine.

-

Compound Addition: Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound to the organ bath.

-

Data Recording: Record the changes in isometric tension after each addition of this compound.

-

Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the this compound concentration to determine the EC50 value.

Visualizations

L-Type Calcium Channel Signaling Pathway

Caption: L-type calcium channel signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Solution Preparation

Caption: Workflow for the preparation of this compound stock and working solutions.

References

Application Notes and Protocols for Riodipine Administration in Animal Models of Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction